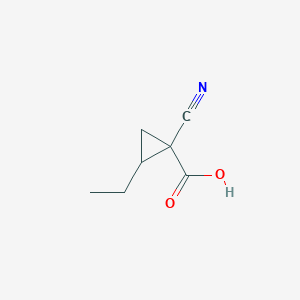![molecular formula C12H15Cl2NO B13329608 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is an organic compound with the molecular formula C13H16ClNO·HCl. It is known for its role as an impurity in ketamine hydrochloride and is used as a pharmaceutical secondary standard . This compound is also referred to as 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol and 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a methylamine source. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is not well-documented. as an impurity in ketamine hydrochloride, it may interact with similar molecular targets and pathways. Ketamine primarily acts as an NMDA receptor antagonist, leading to its anesthetic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine Hydrochloride: The primary compound from which 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is derived as an impurity.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: Another name for the same compound.
Ketamine Impurity A: Another related compound used as a reference standard.
Uniqueness
This compound is unique due to its specific structure and role as an impurity in ketamine hydrochloride. Its presence and quantification are crucial for ensuring the purity and safety of pharmaceutical formulations containing ketamine .
Eigenschaften
Molekularformel |
C12H15Cl2NO |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
1-(2-chlorobenzenecarboximidoyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12;/h1-2,5-6,14-15H,3-4,7-8H2;1H |
InChI-Schlüssel |
IXTSVDGUKKYTGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=N)C2=CC=CC=C2Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


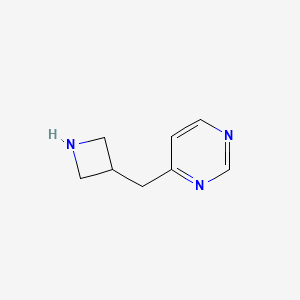
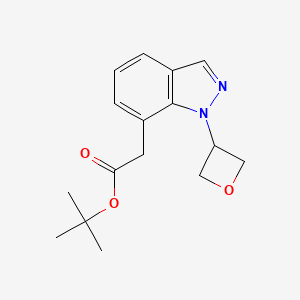

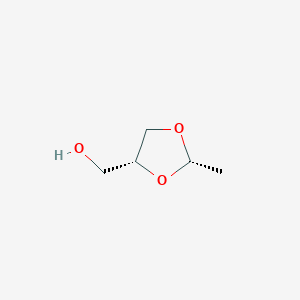
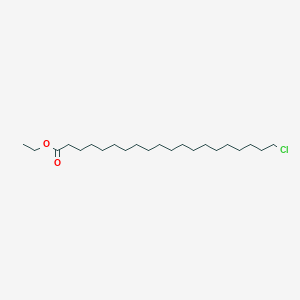
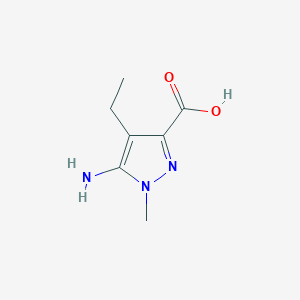
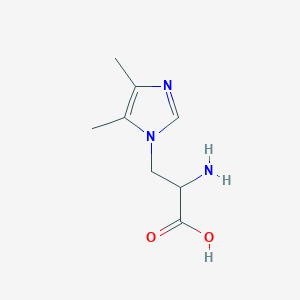
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
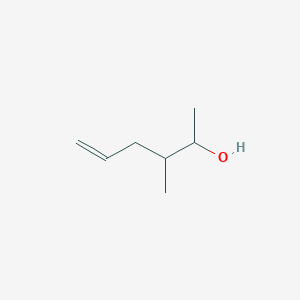
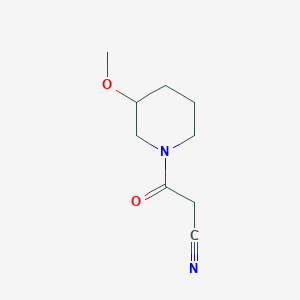
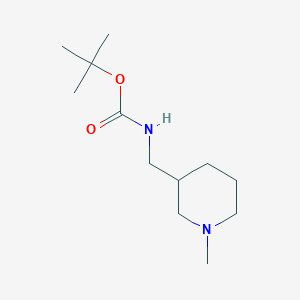
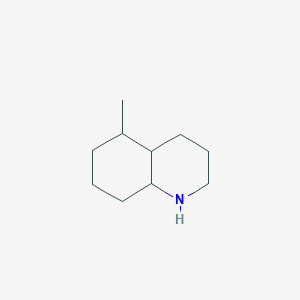
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
